molecular formula C26H29ClN2O5 B13493833 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride

Cat. No.: B13493833
M. Wt: 485.0 g/mol
InChI Key: JJGBGVZYRWKEOQ-UHFFFAOYSA-N
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Description

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride is a synthetic organic compound with the molecular formula C26H29ClN2O5 and a molecular weight of 485 g/mol This compound is known for its unique structure, which includes a diethylamino group, an oxo group, and an oxa-azatetraphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride involves multiple steps, including the formation of the oxa-azatetraphenyl core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid
  • 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid methyl ester

Uniqueness

Compared to similar compounds, 6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C26H29ClN2O5

Molecular Weight

485.0 g/mol

IUPAC Name

6-[9-(diethylamino)-5-oxobenzo[a]phenoxazin-2-yl]oxyhexanoic acid;hydrochloride

InChI

InChI=1S/C26H28N2O5.ClH/c1-3-28(4-2)17-9-12-21-23(14-17)33-24-16-22(29)19-11-10-18(15-20(19)26(24)27-21)32-13-7-5-6-8-25(30)31;/h9-12,14-16H,3-8,13H2,1-2H3,(H,30,31);1H

InChI Key

JJGBGVZYRWKEOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C4=C3C=C(C=C4)OCCCCCC(=O)O)O2.Cl

Origin of Product

United States

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